

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Film Coating

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Compound of Interest

Compound Name: Polyvinyl acetate phthalate

Cat. No.: B3415722

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with **Polyvinyl Acetate Phthalate** (PVAP) films for tablet coating.

Troubleshooting Guide: Adhesion Issues

Poor adhesion of PVAP films to tablet cores is a common challenge that can lead to defects such as peeling, cracking, and logo bridging. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My PVAP film is peeling or flaking off the tablet core. What are the potential causes and how can I fix it?

A1: Peeling or flaking indicates a failure of the adhesive bond between the film and the tablet surface. This can be attributed to formulation, process, or tablet core issues.

Potential Causes & Solutions:

Category	Potential Cause	Recommended Solution(s)
Formulation	Inadequate plasticizer concentration	Increase the plasticizer level (e.g., Triethyl Citrate, Diethyl Phthalate) in the coating formulation to improve film flexibility.[1] Start with a concentration around 20-25% of the PVAP weight and optimize.
High internal stress in the film	Incorporate a suitable plasticizer to reduce the film's glass transition temperature (Tg) and improve its elasticity. [1][2]	
Incompatible formulation components	Ensure all formulation components (polymers, plasticizers, pigments) are compatible. Review the technical data sheets for each excipient.	
High pigment/opacifier concentration	High concentrations of additives like titanium dioxide can weaken the film structure and reduce adhesion.[3] Evaluate if the concentration can be reduced or if an alternative opacifier can be used.	

Process	Inadequate drying (over-wetting)	<p>Increase the inlet air temperature and/or airflow to ensure sufficient drying between spray cycles.[4][5]</p> <p>Reduce the spray rate to prevent the tablets from becoming too wet.[4][5]</p>
Excessive drying between sprays	<p>Over-drying can cause the sprayed droplets to dry before they can coalesce and form a continuous film, leading to poor adhesion.[2] Optimize the drying conditions to balance evaporation with film formation.</p>	
High atomizing air pressure	<p>Excessive pressure can lead to spray drying, where the polymer dries before reaching the tablet surface, resulting in a rough and poorly adhered film.[2][4] Reduce the atomizing air pressure to ensure droplets are still wet upon impact.</p>	
Low pan speed	<p>Insufficient tumbling of the tablets can lead to uneven coating distribution and localized over-wetting.[5]</p> <p>Increase the pan speed to improve tablet mixing.</p>	
Tablet Core	Hydrophobic surface	<p>The presence of hydrophobic lubricants, such as magnesium stearate, on the tablet surface can significantly hinder the adhesion of aqueous-based coatings.[6][7][8]</p>

Low tablet hardness or high friability	Soft or friable tablets can erode during the coating process, creating a dusty surface that prevents proper film adhesion.[4][9] Increase the compaction force to achieve a harder, more robust tablet core.
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Surface contaminants (e.g., dust)	Ensure tablets are de-dusted before entering the coating pan.
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Q2: The logo on my debossed tablet is being filled in or "bridged" by the PVAP film. What's causing this?

A2: Logo bridging is a specific type of adhesion failure where the film pulls away from the sharp angles of the debossed design due to internal stresses developed during drying.[10]

Potential Causes & Solutions:

Category	Potential Cause	Recommended Solution(s)
Formulation	Insufficient film flexibility	Increase the plasticizer concentration to make the film more elastic, allowing it to conform to the debossed logo without pulling away.
High coating solution viscosity	<p>A highly viscous solution may not penetrate the debossing properly, leading to bridging.[4]</p> <p>Reduce the solids content of the coating solution or use a lower viscosity grade of polymer if available.</p>	
Process	High spray rate	A high spray rate can lead to over-wetting and filling of the logo.[4] Reduce the spray rate to allow for more controlled application.
Sub-optimal drying conditions	Adjust drying temperature and airflow to control the rate of solvent evaporation and minimize stress within the drying film.	
Tablet Core	Logo design	Intricate or sharply angled logos are more prone to bridging. If possible, consider a simpler logo design with rounded edges for better coating conformity.

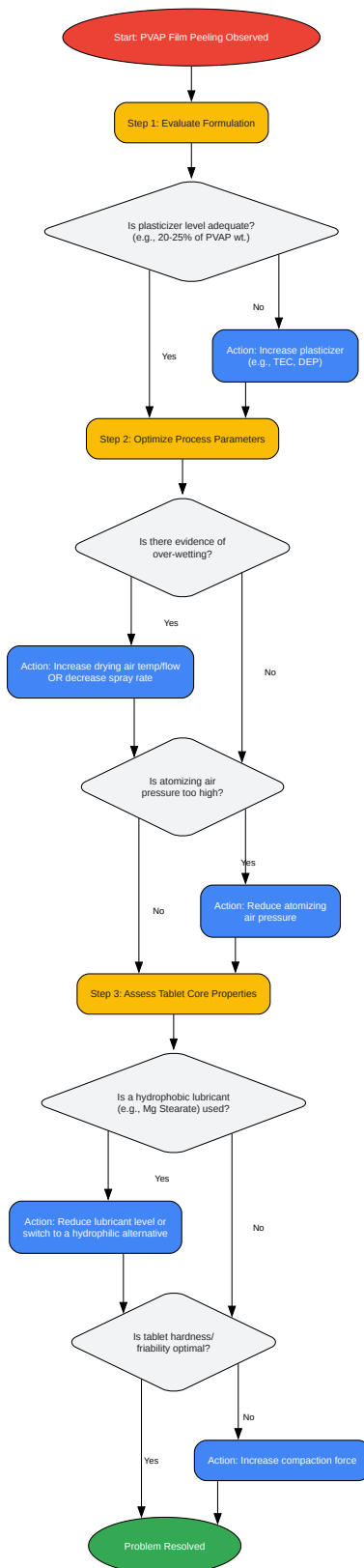
Q3: The surface of my coated tablet is rough, resembling an orange peel. How can I achieve a smoother finish?

A3: An "orange peel" effect is typically caused by improper atomization of the coating solution or sub-optimal spreading of the droplets on the tablet surface.[5]

Potential Causes & Solutions:

Category	Potential Cause	Recommended Solution(s)
Formulation	High viscosity of the coating solution	A viscous solution results in larger droplets that do not coalesce properly.[4][5] Decrease the solids content of the solution or heat the solution (if appropriate for the formulation) to lower its viscosity.[2]
Process	Inadequate atomization	Insufficient atomizing air pressure can lead to large, uneven droplets.[4] Gradually increase the atomizing air pressure.
Excessive spray drying	If the droplets dry too much before hitting the tablet surface, they won't spread and coalesce.[2][4] Reduce the distance between the spray gun and the tablet bed or decrease the inlet air temperature.	
Low spray rate	A very low spray rate combined with high drying conditions can exacerbate spray drying.[5] Optimize the balance between spray rate and drying conditions.	

Logical Troubleshooting Workflow for PVAP Film Peeling



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Caption: A step-by-step workflow for troubleshooting PVAP film peeling.

Frequently Asked Questions (FAQs)

Q1: What is **Polyvinyl Acetate Phthalate (PVAP)** and why is it used for tablet coating?

A1: PVAP is a synthetic polymer used primarily as an enteric coating for pharmaceutical tablets and capsules.[11][12] Its key property is its pH-dependent solubility. It remains intact in the highly acidic environment of the stomach (pH 1-3) but dissolves readily in the more neutral to slightly alkaline environment of the small intestine (pH >5.5).[11] This protects acid-sensitive drugs from degradation in the stomach and prevents the drug from irritating the stomach lining, ensuring it is released in the intended part of the gastrointestinal tract for optimal absorption.
[11]

Q2: What are the best plasticizers to use with PVAP?

A2: Plasticizers are crucial for imparting flexibility to the PVAP film, which prevents cracking and chipping.[1][2] Commonly used and effective plasticizers for phthalate-based enteric polymers like PVAP include:

- Triethyl Citrate (TEC)
- Diethyl Phthalate (DEP)
- Triacetin
- Polyethylene Glycol (PEG), particularly lower molecular weight grades[1]

The optimal concentration is typically the minimum amount required to achieve a continuous, flexible film, often up to 35% of the polymer weight.[1]

Q3: Can I use an aqueous-based system for PVAP coating?

A3: While PVAP has traditionally been applied using organic or hydro-alcoholic solvent systems, aqueous dispersions are available.[13] However, using water can present challenges. Water has a higher surface tension and requires more energy for evaporation compared to

organic solvents, which can affect film adhesion and the overall coating process.[14] When using aqueous systems, careful optimization of process parameters like drying temperature and airflow is critical.

Q4: How does the tablet core formulation affect PVAP film adhesion?

A4: The properties of the tablet core are fundamental to achieving good film adhesion. Key factors include:

- **Lubricants:** Hydrophobic lubricants like magnesium stearate can significantly reduce film adhesion.[6][7][8] Using lower concentrations or switching to more hydrophilic lubricants like sodium stearyl fumarate can improve adhesion.[15]
- **Disintegrants:** While less impactful than lubricants, some disintegrants can also slightly decrease film adhesion.[15]
- **Surface Roughness:** A very smooth, non-porous surface can be difficult for the coating to adhere to. Conversely, a highly porous or friable surface can absorb the coating solution, leading to a weak bond. An optimal surface roughness is key.[8][15]
- **Tensile Strength:** The tablet must be hard enough to withstand the mechanical stress of the coating process without eroding.[9][10]

Q5: What are the key process parameters to monitor during PVAP coating?

A5: Achieving a high-quality PVAP coating requires precise control over several process parameters:

Parameter	Importance
Inlet Air Temperature & Flow	Controls the drying efficiency. Must be balanced to avoid both over-wetting and spray drying.[2]
Spray Rate	Determines the amount of coating solution applied over time. A high rate can lead to over-wetting, sticking, and logo bridging.[4][5][16]
Atomizing Air Pressure	Controls the droplet size of the spray. It must be sufficient to create a fine mist for uniform coverage without causing premature drying.[2][16]
Pan Speed	Ensures tablets tumble effectively for uniform coating distribution and to prevent sticking.[16]
Gun-to-Bed Distance	Affects droplet travel time and drying. An incorrect distance can contribute to surface roughness or over-wetting.[4]

Experimental Protocols

Protocol 1: Quantitative Adhesion Testing of PVAP Film

This protocol describes a method to quantify the force required to peel a PVAP film from a tablet surface using a texture analyzer or tensile strength tester.[3][8]

Objective: To measure the adhesive strength of a PVAP film to a tablet core.

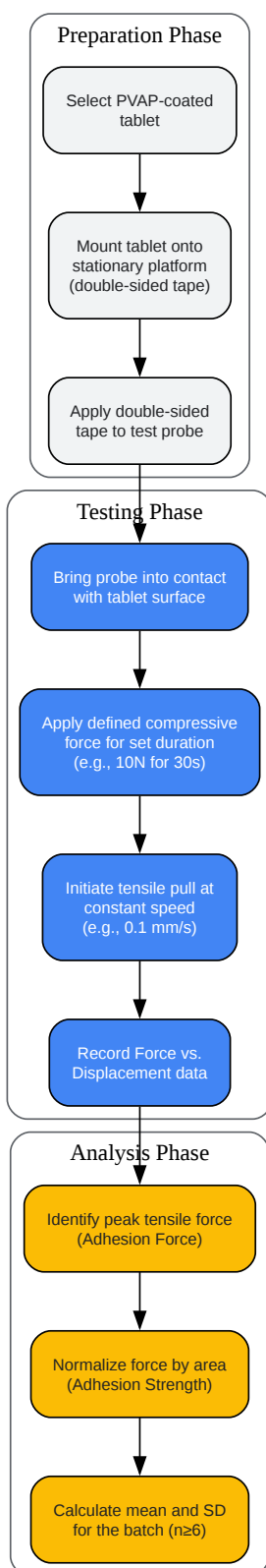
Materials & Equipment:

- PVAP-coated tablets
- Texture Analyzer/Tensile Tester with a probe or specialized adhesion fixture
- Strong double-sided adhesive tape
- Tablet mounting system (e.g., metal punches)

Methodology:

- Sample Preparation:
 - Securely fix a tablet to a stationary platform or lower punch using the double-sided adhesive tape. Ensure the coated surface to be tested is facing upwards and is clean.
 - Attach another piece of double-sided tape to the surface of the testing probe (or upper punch).
- Adhesion Test Execution:
 - Bring the probe with the adhesive tape into firm contact with the coated surface of the tablet. Apply a consistent compressive force for a set duration (e.g., 10 N for 30 seconds) to ensure a strong bond between the tape and the film.
 - Initiate the tensile test. The probe is moved upwards at a constant speed (e.g., 0.1 mm/s), pulling the film away from the tablet surface.
 - The instrument records the force (in Newtons) as a function of displacement.
- Data Analysis:
 - The peak force recorded during the upward pull before the film detaches is taken as the force of adhesion.
 - To normalize the result, this force can be divided by the area of contact to report the adhesion strength in units of force per unit area (e.g., N/mm²).
 - Perform the test on multiple tablets ($n \geq 6$) from the same batch to ensure statistical validity.

Experimental Workflow Diagram



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Caption: Workflow for quantitative measurement of PVAP film adhesion.

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